N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide, also known as CCT251545, is a potent and selective inhibitor of the protein phosphatase 1B (PP1B). PP1B is a key regulator of insulin signaling and glucose homeostasis, making it a promising target for the development of new treatments for type 2 diabetes and other metabolic disorders.
Scientific Research Applications
Crystallography and Crystal Structure Determination
The crystal structure of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide has been characterized through X-ray crystallography. The compound crystallizes in a monoclinic lattice, with non-coplanar phenyl groups forming a dihedral angle of 52.9° . Such studies provide valuable insights into molecular packing, intermolecular interactions, and solid-state properties.
Nonlinear Optical (NLO) Materials
Although not explicitly mentioned in the literature for this specific compound, formamides and related structures have been investigated for their nonlinear optical (NLO) properties. Researchers explore their potential as NLO materials for applications in optical communication, laser technology, and photonic devices . Further studies could reveal whether N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide exhibits any NLO behavior.
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-11-5-4-10(15-13(17)9-2-3-9)8-12(11)16-6-1-7-20(16,18)19/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKSSWRSBZDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide |
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